

2-Chloro-5-trifluoromethylbenzyl chloride

physical properties

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Compound of Interest

Compound Name: 2-Chloro-5-trifluoromethylbenzyl chloride

Cat. No.: B1586320

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An In-Depth Technical Guide to **2-Chloro-5-trifluoromethylbenzyl Chloride**: Properties, Synthesis, and Applications

Abstract

2-Chloro-5-(trifluoromethyl)benzyl chloride is a halogenated aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. Its unique molecular architecture, featuring a reactive benzylic chloride for synthetic elaboration and two distinct electron-withdrawing groups on the aromatic ring, makes it a versatile intermediate. The presence of the trifluoromethyl group is particularly notable, as its incorporation into bioactive molecules can enhance metabolic stability, lipophilicity, and binding affinity.^{[1][2]} This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-5-(trifluoromethyl)benzyl chloride, detailed synthetic and purification protocols, an analysis of its chemical reactivity, and a discussion of its applications in research and drug development. Safety and handling protocols based on data from analogous compounds are also presented.

Physicochemical and Spectroscopic Properties

The strategic placement of chloro and trifluoromethyl substituents on the benzyl chloride framework governs its physical properties and reactivity. A summary of its key identifiers and properties is presented below.

Table 1: Physical and Chemical Properties of 2-Chloro-5-(trifluoromethyl)benzyl chloride

Property	Value	Source
IUPAC Name	2-Chloro-5-(trifluoromethyl)benzyl chloride	[3]
CAS Number	22902-87-0	[3]
Molecular Formula	C ₈ H ₅ Cl ₂ F ₃	[3]
Molecular Weight	229.03 g/mol	Calculated
Appearance	Colorless to pale yellow liquid or low melting solid	Inferred from similar compounds
Boiling Point	Data not available	-
Melting Point	Data not available	-
Density	Data not available	-

Spectroscopic Profile

While specific spectral data for this exact compound is not publicly available, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous molecules.

- ¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show two distinct regions. The benzylic protons (-CH₂Cl) should appear as a sharp singlet, typically in the range of δ 4.6-4.8 ppm. The aromatic region should display complex splitting patterns for the three protons on the ring, likely between δ 7.3-7.8 ppm, influenced by the electron-withdrawing effects of the Cl and CF₃ groups.
- ¹³C NMR Spectroscopy:** The carbon spectrum would feature a signal for the benzylic carbon (-CH₂Cl) around δ 45-50 ppm. The trifluoromethyl carbon would appear as a quartet due to C-F coupling. The six aromatic carbons would resonate in the δ 120-140 ppm range, with their specific shifts determined by the substitution pattern.
- Infrared (IR) Spectroscopy:** The IR spectrum would be characterized by several key absorption bands. Strong C-F stretching vibrations are expected in the 1100-1300 cm⁻¹

region. Aromatic C-H stretching would appear just above 3000 cm^{-1} , while the C-Cl stretch of the benzyl chloride moiety is typically found around $700\text{--}800\text{ cm}^{-1}$.^[1]

- **Mass Spectrometry (MS):** In electron ionization mass spectrometry, the molecular ion peak (M^+) would be observed at m/z 228, with a characteristic isotopic pattern ($M+2$, $M+4$) due to the presence of two chlorine atoms. Key fragmentation pathways would include the loss of a chlorine radical ($\cdot\text{Cl}$) to form a stable benzylic cation, and potential fragmentation of the trifluoromethyl group.^[4]

Synthesis and Purification

2-Chloro-5-(trifluoromethyl)benzyl chloride can be synthesized via two primary routes: chlorination of the corresponding benzyl alcohol or direct chloromethylation of the substituted benzene precursor.

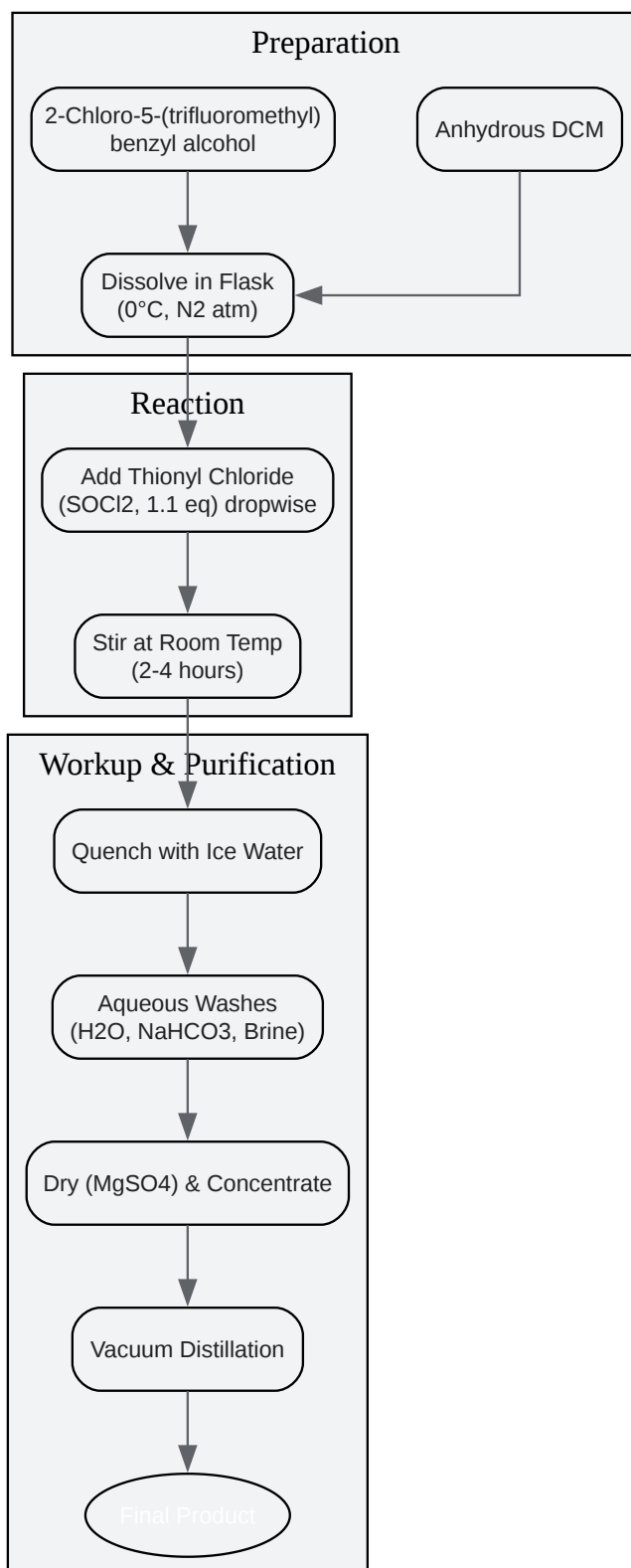
Method 1: Chlorination of 2-Chloro-5-(trifluoromethyl)benzyl Alcohol

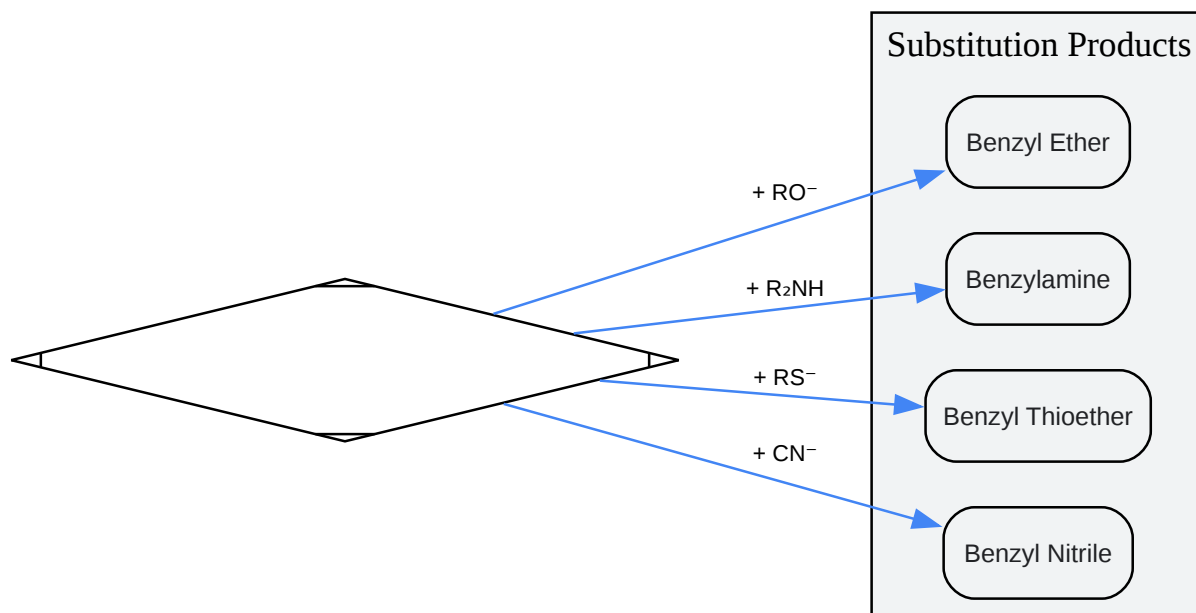
This is a common and efficient method for preparing benzyl chlorides from their corresponding alcohols. The synthesis involves the conversion of the hydroxyl group to a chloride using a chlorinating agent like thionyl chloride (SOCl_2) or oxalyl chloride.^[1] Thionyl chloride is often preferred as its byproducts (SO_2 and HCl) are gaseous and easily removed from the reaction mixture.

Experimental Protocol:

- **Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-Chloro-5-(trifluoromethyl)benzyl alcohol (1.0 eq.).
- **Solvent Addition:** Dissolve the alcohol in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene.
- **Chlorination:** Cool the solution to $0\text{ }^\circ\text{C}$ in an ice bath. Slowly add thionyl chloride (1.1–1.2 eq.) dropwise via a syringe. **Causality Note:** The reaction is exothermic, and slow addition prevents a dangerous temperature increase.

- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
- **Workup:** Carefully quench the reaction by slowly pouring the mixture over crushed ice. Transfer to a separatory funnel, separate the organic layer, and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.





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